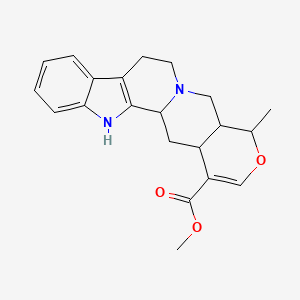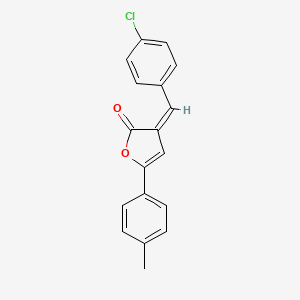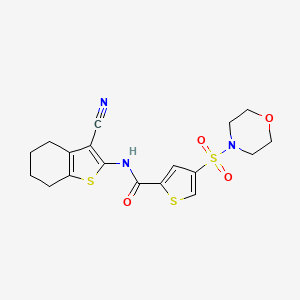
methyl 19-methyl-16,17-didehydrooxayohimban-16-carboxylate
Übersicht
Beschreibung
Methyl 19-methyl-16,17-didehydrooxayohimban-16-carboxylate, commonly known as MDO, is a chemical compound that belongs to the class of yohimbine alkaloids. It is a synthetic derivative of yohimbine and has been extensively studied for its potential applications in scientific research. In
Wissenschaftliche Forschungsanwendungen
MDO has been extensively studied for its potential applications in scientific research. One of the most promising areas of research is its potential as a selective alpha-2 adrenoceptor antagonist. This property makes it a potential candidate for the treatment of various diseases, including depression, anxiety, and erectile dysfunction. MDO has also been studied for its potential use as a radioligand in PET imaging studies.
Wirkmechanismus
MDO acts as a selective alpha-2 adrenoceptor antagonist, which means it blocks the action of the alpha-2 adrenoceptor. This receptor is found in various parts of the body, including the brain, and is involved in regulating various physiological processes. By blocking this receptor, MDO can potentially modulate the activity of various neurotransmitters, including norepinephrine and dopamine.
Biochemical and Physiological Effects:
MDO has been shown to have various biochemical and physiological effects. In animal studies, MDO has been shown to increase the release of norepinephrine and dopamine in the brain, leading to increased locomotor activity and arousal. It has also been shown to increase the release of insulin and glucagon, leading to increased blood glucose levels. MDO has also been shown to have anti-inflammatory effects.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using MDO in lab experiments is its selectivity for the alpha-2 adrenoceptor. This makes it a potential candidate for studying the role of this receptor in various physiological processes. However, one of the limitations of using MDO is its potential toxicity. High doses of MDO have been shown to cause liver damage in animal studies.
Zukünftige Richtungen
There are several future directions for research on MDO. One potential area of research is its potential as a treatment for depression and anxiety. MDO has been shown to increase the release of neurotransmitters that are involved in regulating mood, and it may have potential as a novel antidepressant. Another area of research is its potential as a radioligand in PET imaging studies. MDO may be useful in studying the distribution and activity of alpha-2 adrenoceptors in the brain. Finally, more research is needed to better understand the potential toxic effects of MDO and to determine safe dosages for use in lab experiments.
Synthesemethoden
MDO can be synthesized through a multistep process involving the reaction of yohimbine with various reagents. One of the most commonly used methods involves the reaction of yohimbine with 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (DDQ) in the presence of methanol. This reaction leads to the formation of MDO as a yellow crystalline solid. Other methods involve the use of different reagents and solvents, but the overall process remains similar.
Eigenschaften
IUPAC Name |
methyl 16-methyl-17-oxa-3,13-diazapentacyclo[11.8.0.02,10.04,9.015,20]henicosa-2(10),4,6,8,18-pentaene-19-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H24N2O3/c1-12-16-10-23-8-7-14-13-5-3-4-6-18(13)22-20(14)19(23)9-15(16)17(11-26-12)21(24)25-2/h3-6,11-12,15-16,19,22H,7-10H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GRTOGORTSDXSFK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C2CN3CCC4=C(C3CC2C(=CO1)C(=O)OC)NC5=CC=CC=C45 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H24N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10863385 | |
| Record name | Methyl 19-methyl-16,17-didehydro-18-oxayohimban-16-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10863385 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
352.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
483-04-5, 6474-90-4 | |
| Record name | Ajmalicine | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=95087 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Ajmalicine | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=72133 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Tetrahydroalstonine | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=72115 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Q & A
Q1: What are the primary pharmacological effects of Raubasin?
A1: Raubasin has been studied for its vasodilating properties, particularly its potential to improve cerebral and peripheral blood circulation. [, , , ]
Q2: How does Raubasin exert its vasodilatory effects?
A2: While the exact mechanism remains unclear, research suggests Raubasin might influence blood vessels through adrenolytic and sympatholytic actions. [] Further investigation is needed to fully elucidate its mode of action.
Q3: What is the absorption and excretion profile of Raubasin in rats?
A3: Research indicates that after oral administration in rats, Raubasin is absorbed and undergoes metabolism. It is then excreted, along with some metabolites, through biliary elimination. []
Q4: What analytical methods are available for quantifying Raubasin in biological samples?
A4: A sensitive method utilizing solvent extraction, thin-layer chromatography, and in situ fluorimetric quantitation has been developed for determining Raubasin concentrations in biological fluids like plasma and urine. This method offers a detection limit of 0.02 mug with high recovery rates. []
Q5: Which plants are known sources of Raubasin?
A5: Raubasin is primarily isolated from Catharanthus roseus, commonly known as the Madagascar periwinkle. [, , , , ]
Q6: What is the molecular formula and weight of Raubasin?
A6: Raubasin has a molecular formula of C21H24N2O3 and a molecular weight of 352.43 g/mol. []
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N-(2-methoxyethyl)-N-{[3-(3-methoxyphenyl)-1-phenyl-1H-pyrazol-4-yl]methyl}-2-propanamine](/img/structure/B4998198.png)

![N-[4-(1-azepanylcarbonyl)phenyl]-4-chloro-N-methylbenzenesulfonamide](/img/structure/B4998207.png)
![N-({1-[2-(2-fluorophenyl)ethyl]-4-piperidinyl}methyl)-2,3,4-trimethoxy-N-methylbenzamide](/img/structure/B4998208.png)
![5-[(dimethylamino)sulfonyl]-2-methoxy-N-(2-methylphenyl)benzamide](/img/structure/B4998214.png)
![1-allyl-5-[3-bromo-4-(2-propyn-1-yloxy)benzylidene]-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B4998222.png)
![N-{2-[3-(3-methyl-5,6,7,8-tetrahydro-2,7-naphthyridin-4-yl)-1,2,4-oxadiazol-5-yl]ethyl}acetamide trifluoroacetate](/img/structure/B4998230.png)
![N-({[3-(5,7-dichloro-1,3-benzoxazol-2-yl)phenyl]amino}carbonothioyl)-3-methylbenzamide](/img/structure/B4998235.png)
![1-{[(5-methyl-4-phenyl-4H-1,2,4-triazol-3-yl)thio]acetyl}-4-phenylpiperazine](/img/structure/B4998236.png)
![methyl N-[(4-methyl-5-phenyl-2-thienyl)carbonyl]glycinate](/img/structure/B4998245.png)


![N-{[(4-butylphenyl)amino]carbonothioyl}-3-chloro-4-ethoxybenzamide](/img/structure/B4998269.png)
